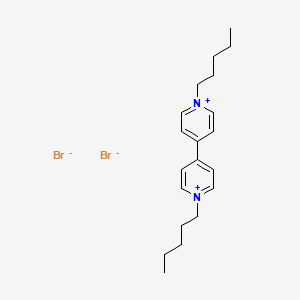![molecular formula C18H13NO2 B3271209 (4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one CAS No. 5438-08-4](/img/structure/B3271209.png)
(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one
Übersicht
Beschreibung
(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one is a chemical compound with potential biological applications. It is a heterocyclic compound that contains an oxazole ring and a phenyl group. This compound has been synthesized using various methods and has been studied for its potential biological activities.
Wirkmechanismus
The exact mechanism of action of (4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one is not fully understood. However, some studies have suggested that this compound may exert its biological activities through various mechanisms such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular components.
Biochemical and Physiological Effects:
Studies have shown that (4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one may have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of some bacteria and fungi. It has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage. Additionally, this compound has been studied for its potential anti-inflammatory and anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one in lab experiments is its potential biological activities. This compound has been shown to have antimicrobial, antifungal, and antioxidant properties, which may be useful in various research areas. However, one of the limitations of using this compound is its potential toxicity. Some studies have shown that this compound may be toxic to certain cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on (4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its potential biological activities.
2. Exploration of the potential use of this compound as a drug for various diseases such as cancer and inflammation.
3. Investigation of the potential toxicity of this compound and its effects on different cell types.
4. Development of new synthesis methods for this compound to improve its yield and purity.
5. Exploration of the potential use of this compound in combination with other drugs or compounds to enhance its biological activities.
Conclusion:
(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one is a heterocyclic compound that has potential biological applications. It has been synthesized using different methods and has been studied for its antimicrobial, antifungal, and antioxidant properties. This compound has also been studied for its potential use as a drug for various diseases such as cancer and inflammation. Further research is needed to better understand the mechanism of action of this compound and its potential toxicity.
Wissenschaftliche Forschungsanwendungen
(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one has been studied for its potential biological activities. Some studies have shown that this compound has antimicrobial, antifungal, and antioxidant properties. It has also been studied for its potential use as a drug for various diseases such as cancer and inflammation.
Eigenschaften
IUPAC Name |
(4E)-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18-16(13-7-10-14-8-3-1-4-9-14)19-17(21-18)15-11-5-2-6-12-15/h1-13H/b10-7+,16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHSMADDXZUZBX-NJKRNUQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one | |
CAS RN |
93920-46-8 | |
| Record name | 2-Phenyl-(4-cinnamylidene)oxazolin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093920468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




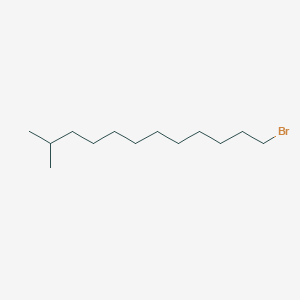
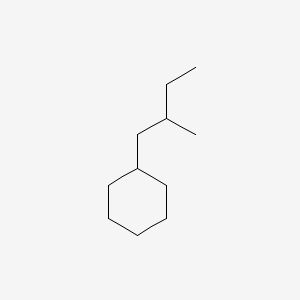
![2-[(4-bromophenyl)methylamino]ethanol Hydrochloride](/img/structure/B3271163.png)

![8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3271172.png)
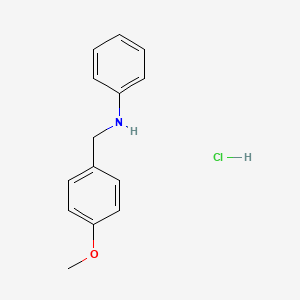
![(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-2-one](/img/structure/B3271192.png)
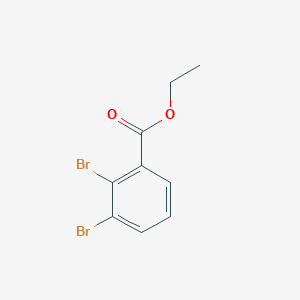


![3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B3271222.png)

